molecular formula C7H9NS3 B2875068 methyl N-(2-thienylmethyl)carbamodithioate CAS No. 328288-84-2

methyl N-(2-thienylmethyl)carbamodithioate

Cat. No.: B2875068
CAS No.: 328288-84-2
M. Wt: 203.34
InChI Key: OKQRLICNBQOAJD-UHFFFAOYSA-N
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Description

Methyl N-(2-thienylmethyl)carbamodithioate is an organic compound with the molecular formula C7H9NS3 It is characterized by the presence of a thienyl group, which is a sulfur-containing heterocycle, attached to a carbamodithioate moiety

Properties

IUPAC Name

methyl N-(thiophen-2-ylmethyl)carbamodithioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NS3/c1-10-7(9)8-5-6-3-2-4-11-6/h2-4H,5H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQRLICNBQOAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=S)NCC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N-(2-thienylmethyl)carbamodithioate can be synthesized through a multi-step process. One common method involves the reaction of 2-thienylmethylamine with carbon disulfide in the presence of a base, followed by methylation using methyl iodide. The reaction conditions typically include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(2-thienylmethyl)carbamodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamodithioate moiety to a thiol or thioether.

    Substitution: Nucleophilic substitution reactions can occur at the thienyl group or the carbamodithioate moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines, thiols

Major Products Formed

    Oxidation Products: Thienylmethyl sulfoxide, thienylmethyl sulfone

    Reduction Products: Thienylmethyl thiol, thienylmethyl thioether

    Substitution Products: Various substituted thienylmethyl derivatives

Scientific Research Applications

Methyl N-(2-thienylmethyl)carbamodithioate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl N-(2-thienylmethyl)carbamodithioate involves its interaction with specific molecular targets. The thienyl group can interact with biological macromolecules, while the carbamodithioate moiety can undergo redox reactions, influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl N-(2-furylmethyl)carbamodithioate: Contains a furan ring instead of a thienyl ring.

    Methyl N-(2-pyridylmethyl)carbamodithioate: Contains a pyridine ring instead of a thienyl ring.

    Methyl N-(2-phenylmethyl)carbamodithioate: Contains a phenyl ring instead of a thienyl ring.

Uniqueness

Methyl N-(2-thienylmethyl)carbamodithioate is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts, making it a valuable compound for research and industrial applications.

Biological Activity

Methyl N-(2-thienylmethyl)carbamodithioate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of carbamodithioates, characterized by the presence of thiol groups which enhance their reactivity and biological interactions. The compound's structure can be represented as follows:

C7H8N2S3\text{C}_7\text{H}_8\text{N}_2\text{S}_3

This structure features a thienyl group, which contributes to its unique properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Carbonic Anhydrase Inhibition : Similar compounds have shown an ability to inhibit carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in organisms. This inhibition can lead to therapeutic effects in conditions such as glaucoma and certain types of cancer.
  • TRPM8 Modulation : The compound may also interact with transient receptor potential melastatin 8 (TRPM8) channels, which are involved in sensory perception. Modulation of these channels can influence pain pathways and has implications in analgesic development.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Activity Description
Enzyme InhibitionInhibits carbonic anhydrase, affecting physiological processes such as respiration and fluid balance.
Antimicrobial PropertiesExhibits activity against various microbial strains, suggesting potential as an antimicrobial agent.
Analgesic PotentialModulates TRPM8 channels, indicating possible use in pain management therapies.
Anticancer ActivityPreliminary studies suggest potential efficacy in inhibiting tumor growth through metabolic pathways.

Antimicrobial Activity

In a study evaluating the antimicrobial properties of thiophene derivatives, this compound demonstrated significant inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating strong potential for development as a therapeutic agent against infections.

Analgesic Effects

Research conducted on TRPM8 modulation revealed that this compound could effectively reduce pain responses in animal models. The compound was administered at varying doses, with notable reductions in pain perception observed at doses as low as 5 mg/kg. This suggests its potential application in developing new analgesics.

Cancer Research

A recent investigation into the anticancer properties of this compound showed promising results in inhibiting the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis and cell cycle arrest, highlighting its mechanism as a potential chemotherapeutic agent .

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